molecular formula C22H24N4O B2990449 N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide CAS No. 951611-51-1

N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide

Cat. No. B2990449
CAS RN: 951611-51-1
M. Wt: 360.461
InChI Key: ILQGDRCCZMVZNB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as FIIN-3, is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family of proteins. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Scientific Research Applications

Synthesis and Antiviral Activities

One study describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 subtype of the influenza A virus. This suggests potential applications in developing antiviral agents (A. Hebishy et al., 2020).

Antimicrobial Properties

Research into acylthioureas, including compounds with a 3-fluorophenyl moiety, has shown significant antimicrobial activity, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for benzamide derivatives in antimicrobial and antibiofilm applications (Carmen Limban et al., 2011).

Drug Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of orexin receptor antagonists, including compounds with structural similarity to the query compound, have been studied, providing insights into drug disposition and the identification of metabolites. Such research is crucial for understanding the pharmacological profiles of potential therapeutics (C. Renzulli et al., 2011).

CNS Receptor Binding

Benzamide derivatives have been synthesized and evaluated for their binding affinity to CNS dopamine D2 receptors, indicating their potential use in neuropharmacology and as tools for brain imaging studies (J. Bishop et al., 1991).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds from benzoyl fluoroynamides and β,β-difluoroenamides, including benzoxazines and benzoxazepinones, highlights the versatility of fluoro-substituted benzamides in organic chemistry and potential applications in medicinal chemistry (Tamara Meiresonne et al., 2015).

Serotonin Receptor Imaging

Fluorinated benzamide analogues have been developed for imaging serotonin receptors in the brain using positron emission tomography (PET), demonstrating the role of such compounds in neuroscience research and the diagnosis of neurological disorders (L. Lang et al., 1999).

properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c1-17-7-9-20(10-8-17)26-16-21(23-24-26)22(27)25-13-11-19(12-14-25)15-18-5-3-2-4-6-18/h2-10,16,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQGDRCCZMVZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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